molecular formula C6H2BrCl2N3 B1293119 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-30-7

6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1293119
CAS No.: 1131992-30-7
M. Wt: 266.91 g/mol
InChI Key: QFWRTHITCIOTSI-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-d]pyrimidine ring system.

Preparation Methods

The synthesis of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

    Chlorination: Phosphorus oxychloride is used to introduce chlorine atoms at the 2 and 4 positions of the pyrrolo[2,3-d]pyrimidine ring.

    Bromination: Bromine is then introduced at the 6 position using a suitable brominating agent.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions.

    Coupling Reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of kinase inhibitors, which are important in the study of cell signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of cancer.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are crucial for cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Similar compounds to 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine include:

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom but shares the pyrrolo[2,3-d]pyrimidine core.

    2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the bromine atom.

    6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains an additional phenylsulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRTHITCIOTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235551
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131992-30-7
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131992-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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